molecular formula C16H22N2O3 B5831540 ethyl 4-(3-phenylpropanoyl)-1-piperazinecarboxylate

ethyl 4-(3-phenylpropanoyl)-1-piperazinecarboxylate

Cat. No.: B5831540
M. Wt: 290.36 g/mol
InChI Key: FGMMBSBCVOIRKG-UHFFFAOYSA-N
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Description

Ethyl 4-(3-phenylpropanoyl)-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.16304257 g/mol and the complexity rating of the compound is 345. The solubility of this chemical has been described as >43.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Ethyl 4-(3-phenylpropanoyl)-1-piperazinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with shikimate dehydrogenase and glucose-6-phosphate dehydrogenase, which are crucial for the production of important precursors in phenylpropanoid pathways . These interactions are essential for the compound’s role in modulating biochemical pathways and influencing metabolic flux.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression patterns and metabolic activities . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular physiology.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thereby altering the flux of metabolites and influencing cellular functions . Understanding these molecular interactions is essential for elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo models. It has been observed that the compound remains stable under specific conditions but may degrade over time, leading to changes in its efficacy and impact on cellular processes . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular functions and potential toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the biosynthesis and degradation of phenolic compounds . These interactions can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by these interactions, affecting its bioavailability and efficacy . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its potential effects on cellular processes.

Properties

IUPAC Name

ethyl 4-(3-phenylpropanoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-2-21-16(20)18-12-10-17(11-13-18)15(19)9-8-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMMBSBCVOIRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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